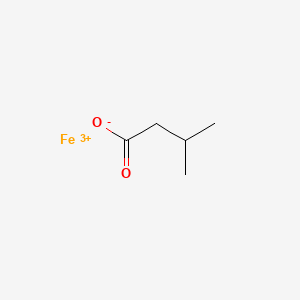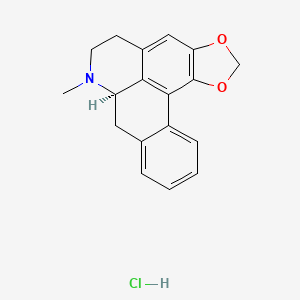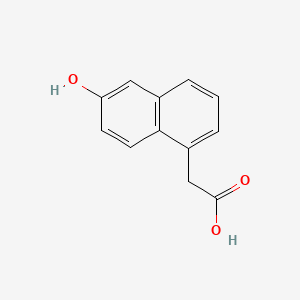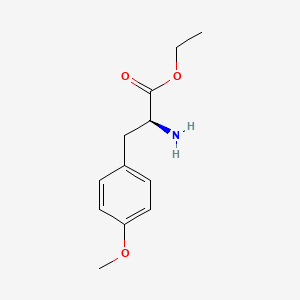![molecular formula C18H25NO2 B579699 (1R,9S,10S,13S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol CAS No. 18067-41-9](/img/structure/B579699.png)
(1R,9S,10S,13S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,9S,10S,13S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol is a chemical compound belonging to the morphinan class. This compound is structurally related to morphine and other opioids, which are known for their analgesic properties. The compound’s unique structure includes a methoxy group at the 3-position and a methyl group at the 17-position, which contribute to its distinct pharmacological profile.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,9S,10S,13S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:
Formation of the Morphinan Core: The initial step involves the construction of the morphinan skeleton through a series of cyclization reactions.
Introduction of the Methoxy Group: The methoxy group is introduced at the 3-position using methylation reactions, often employing reagents like methyl iodide or dimethyl sulfate.
Methylation at the 17-Position: The methyl group at the 17-position is introduced through alkylation reactions, using reagents such as methyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for better control over reaction parameters.
化学反应分析
Types of Reactions
(1R,9S,10S,13S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
(1R,9S,10S,13S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other morphinan derivatives.
Biology: The compound is studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Research focuses on its potential analgesic properties and its use in pain management.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
作用机制
The mechanism of action of (1R,9S,10S,13S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, leading to the inhibition of neurotransmitter release and modulation of pain signals. The molecular targets include mu, delta, and kappa opioid receptors, which are part of the G-protein coupled receptor family.
相似化合物的比较
Similar Compounds
Morphine: A natural opioid with strong analgesic properties.
Codeine: A methylated derivative of morphine with milder analgesic effects.
Oxycodone: A semi-synthetic opioid with a similar structure but different pharmacokinetics.
Uniqueness
(1R,9S,10S,13S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol is unique due to its specific substitutions at the 3- and 17-positions, which alter its binding affinity and efficacy at opioid receptors. This makes it a valuable compound for studying structure-activity relationships in opioid pharmacology.
属性
CAS 编号 |
18067-41-9 |
|---|---|
分子式 |
C18H25NO2 |
分子量 |
287.403 |
InChI |
InChI=1S/C18H25NO2/c1-19-8-7-18-11-13(20)4-6-15(18)17(19)9-12-3-5-14(21-2)10-16(12)18/h3,5,10,13,15,17,20H,4,6-9,11H2,1-2H3/t13-,15+,17-,18+/m0/s1 |
InChI 键 |
YTYYXTBXVZVSSK-UNQWWWNPSA-N |
SMILES |
CN1CCC23CC(CCC2C1CC4=C3C=C(C=C4)OC)O |
同义词 |
(14α)-3-Methoxy-17-methylmorphinan-6α-ol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl-[1,3]thiazolo[4,5-f][2,1,3]benzothiadiazole](/img/structure/B579616.png)
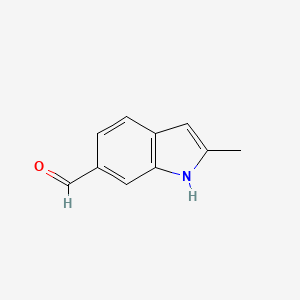
![Furo[2,3-d]pyrimidin-4-ol, 5,6-dihydro- (8CI)](/img/new.no-structure.jpg)

![1-Methylidene-5,8-dioxaspiro[3.4]octane](/img/structure/B579625.png)
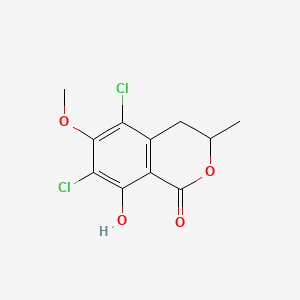
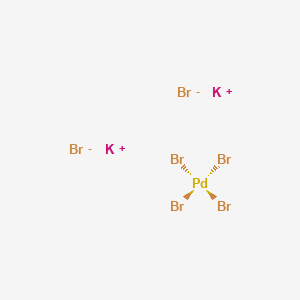
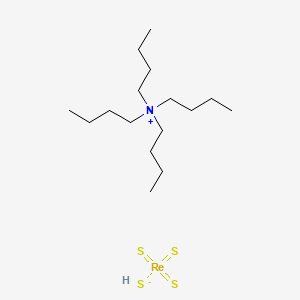
![(1S,3aS,3bR,9aR,9bS,11aS)-5-benzyl-9a,11a-dimethyl-1,2,3,3a,3b,4,5a,6,7,8,9,9b,10,11-tetradecahydrocyclopenta[i]phenanthridin-1-ol](/img/structure/B579632.png)
